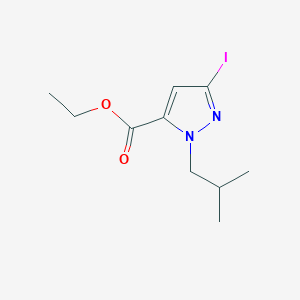

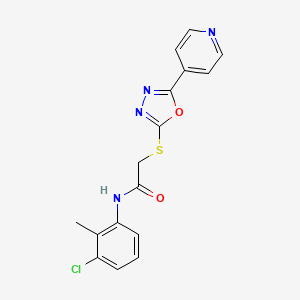

![molecular formula C21H16ClN3O3S2 B2484779 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 440325-43-9](/img/structure/B2484779.png)

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a small molecule that controls the biological activity of COX-2 . It is primarily used for cell signaling applications .

Synthesis Analysis

The synthesis of similar compounds often involves acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture . Another method involves using hydrazine hydrate, ethanol, and various aldehydes or ketones .Molecular Structure Analysis

The crystal structure of a similar compound was determined to belong to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds include hydrogenation using 5% Pd/C as a catalyst . Another reaction involves the use of triphosgene, THF, triethylamine at 0°C for 4 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Applications De Recherche Scientifique

Therapeutic Potential

The compound belongs to the class of pyridopyrimidines, which have shown a therapeutic interest or have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Antitumor Activity

Pyrido[2,3-d]pyrimidines, including this compound, have shown a broad spectrum of activities, including antitumor . They have been studied as potential inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

In addition to their antitumor activity, pyrido[2,3-d]pyrimidines have also shown antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have also shown CNS depressive activity . This suggests that they could be used in the treatment of conditions related to the central nervous system.

Anticonvulsant Activity

The anticonvulsant activity of pyrido[2,3-d]pyrimidines has also been reported . This makes them potential candidates for the development of new anticonvulsant drugs.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have shown antipyretic activities . This suggests that they could be used in the treatment of fever.

Inhibition of Dihydrofolate Reductase (DHFR)

The compound has shown good antitumor effects on the carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR) .

Synthesis

Various methods for developing pyrido[2,3-d]pyrimidines, including this compound, have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c1-28-16-4-2-3-14(11-16)23-18(26)12-30-21-24-17-9-10-29-19(17)20(27)25(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYHPJQJNNVFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)

![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)